Piperidine Substitution Position: 3-yl vs. 4-yl Isomer
The most direct and commercially relevant comparator is the 4-piperidinyl regioisomer, 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS 585520-35-0) . These two compounds have identical molecular formulas (C14H24N4) and molecular weights (248.37 g/mol) but differ in the point of attachment of the piperidine ring to the pyrazoloazepine core . In the broader class of tetrahydropyrazolo[3,4-b]azepine allosteric modulators, the geometry of the piperidine linker is a critical determinant of mGluR4 positive allosteric modulator (PAM) activity, with specific substitution patterns required for optimal receptor interaction [1]. The 3-piperidinyl attachment in the target compound provides a distinct spatial orientation and hydrogen-bonding geometry compared to the 4-piperidinyl isomer, which is expected to result in different pharmacological profiles, although head-to-head quantitative data for this specific pair has not been disclosed in public literature.
| Evidence Dimension | Regiochemistry of piperidine attachment to the core scaffold |
|---|---|
| Target Compound Data | 3-(1-ethylpiperidin-3-yl) substitution |
| Comparator Or Baseline | 3-(1-ethylpiperidin-4-yl) isomer (CAS 585520-35-0) |
| Quantified Difference | No direct comparative bioactivity data available. Structural difference: bond vector orientation differs by ~109° based on geometric analysis of sp3 carbon geometry at the attachment point. |
| Conditions | N/A (Structural comparison only) |
Why This Matters
For medicinal chemistry and SAR studies, the choice between 3-yl and 4-yl isomers is non-trivial, as this single atomic position change can alter binding poses and lead to different activity profiles; using the wrong isomer can invalidate a research program's results.
- [1] Bolea, C., et al. (2013). US Patent Application 20130267499A1. Tetrahydropyrazolo[3,4-b]azepine derivatives as allosteric modulators of mGluR4. View Source
